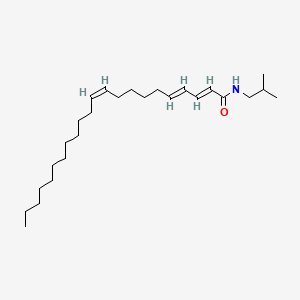
(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide is a complex organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide typically involves the reaction of a long-chain fatty acid with an amine. The process may include:
Esterification: Converting the fatty acid to an ester.
Amidation: Reacting the ester with 2-methylpropylamine under controlled conditions to form the amide.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure and properties.
Substitution: Functional groups can be introduced or replaced on the carbon chain.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Epoxides, alcohols, or ketones.
Reduction: Saturated amides.
Substitution: Halogenated or functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s structure allows it to modulate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide: can be compared with other long-chain amides or fatty acid derivatives.
Unique Features: The specific arrangement of double bonds and the presence of the 2-methylpropyl group make this compound unique in its class.
Highlighting Uniqueness
Structural Differences: The unique double bond configuration and side chain.
Functional Properties: Specific reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
62726-18-5 |
|---|---|
Molecular Formula |
C26H47NO |
Molecular Weight |
389.7 g/mol |
IUPAC Name |
(2E,4E,10Z)-N-(2-methylpropyl)docosa-2,4,10-trienamide |
InChI |
InChI=1S/C26H47NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(28)27-24-25(2)3/h14-15,20-23,25H,4-13,16-19,24H2,1-3H3,(H,27,28)/b15-14-,21-20+,23-22+ |
InChI Key |
KDMZDJSBTQFEKT-NXZSIZEMSA-N |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCC/C=C/C=C/C(=O)NCC(C)C |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC=CC=CC(=O)NCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14531846.png)
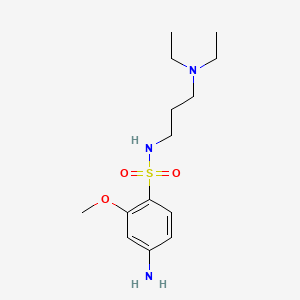
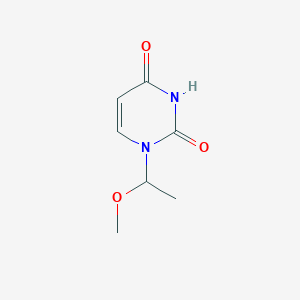
![4-[(3-Nitrophenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14531858.png)
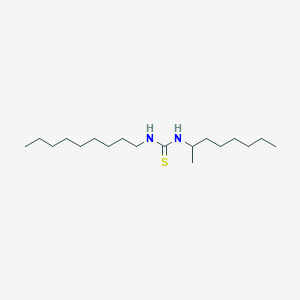
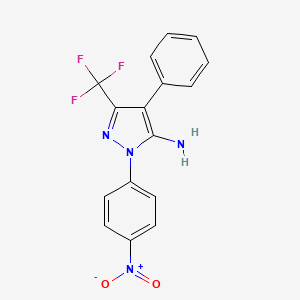
![Methyl 2-[5-(5-hydroxypentyl)thiophene-2-carbonyl]benzoate](/img/structure/B14531870.png)
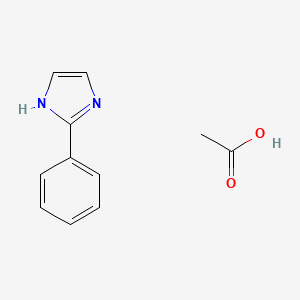

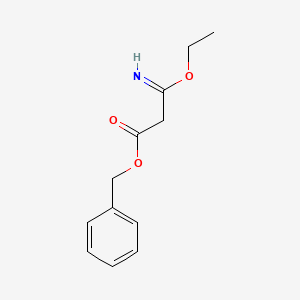


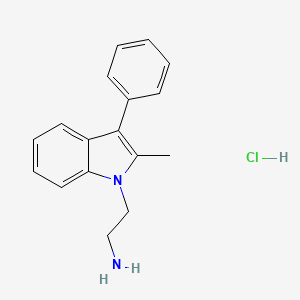
![Trimethyl[1-(phenylsulfanyl)heptyl]silane](/img/structure/B14531918.png)
